3-(N-Boc-N-methylamino)benzoic acid

Description

The exact mass of the compound 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

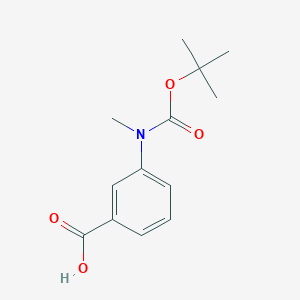

2D Structure

3D Structure

Properties

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBGXDWFIPYTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625113 | |

| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168162-30-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl](methyl)amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing N Boc N Methylamino Benzoic Acid Derivatives in Organic Synthesis

N-Boc-N-methylamino benzoic acid derivatives, such as 3-(N-Boc-N-methylamino)benzoic acid, are integral intermediates in multi-step organic synthesis. The strategic placement of the Boc-protected secondary amine and the carboxylic acid on the aromatic ring allows for a wide array of chemical modifications. The Boc group is favored for its robustness under many reaction conditions, yet it can be readily cleaved when necessary, typically with acids like trifluoroacetic acid. This controlled reactivity is a cornerstone of modern synthetic strategies, enabling chemists to build complex molecular architectures with high precision.

These derivatives serve as key components in coupling reactions, such as amide bond formation. The carboxylic acid moiety can be activated and reacted with various amines to form amides, which are fundamental linkages in many biologically active molecules, including peptides and pharmaceuticals. nih.gov Conversely, after the removal of the Boc group, the revealed secondary amine can participate in reactions like N-arylation or N-alkylation, further expanding the synthetic possibilities. organic-chemistry.org For instance, these derivatives are used in the synthesis of complex heterocyclic structures and as building blocks for combinatorial libraries aimed at drug discovery.

Significance of Protected Amino Benzoic Acid Scaffolds in Molecular Design

Protected amino benzoic acid scaffolds are of paramount importance in the field of medicinal chemistry and drug discovery. nih.gov These structures serve as versatile frameworks for the construction of novel therapeutic agents. The presence of both a protected amine and a carboxylic acid on an aromatic ring provides a rigid yet modifiable platform for introducing diverse functional groups, which can interact with biological targets such as enzymes and receptors. unifi.it

The use of a protecting group like Boc is essential for several reasons. It prevents the highly reactive amino group from undergoing unwanted side reactions during synthesis. organic-chemistry.org This allows for the selective modification of other parts of the molecule, such as the carboxylic acid group. Furthermore, the ability to deprotect the amine at a later stage allows for its use in forming critical bonds, such as in peptide synthesis or in linking the scaffold to other molecular fragments. researchgate.net This strategic protection and deprotection are fundamental to the efficient synthesis of complex molecules.

Aminobenzoic acid derivatives are found in a variety of approved drugs, highlighting the therapeutic potential of this structural motif. nih.govresearchgate.net The ability to systematically modify the scaffold allows for the fine-tuning of a molecule's pharmacological properties, such as its binding affinity, selectivity, and pharmacokinetic profile.

Overview of Research Trajectories for This Class of Compounds

Strategies for Installation of the N-Boc Protecting Group

The most common method for introducing the Boc group is the direct reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction is typically performed in the presence of a base. For a substrate like 3-aminobenzoic acid, the reaction would proceed to form N-Boc-3-aminobenzoic acid. Various protocols exist, utilizing different solvents and catalysts to optimize yield and purity. organic-chemistry.org Solvent-free conditions using catalysts like iodine or perchloric acid adsorbed on silica (B1680970) gel have also been reported to be highly efficient. organic-chemistry.org

Table 1: Selected Methods for N-Boc Protection of Amines

| Catalyst/Solvent System | Key Advantages | Reference(s) |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Standard and widely used reagent. | organic-chemistry.org |

| Iodine / Solvent-free | Mild conditions, ambient temperature. | organic-chemistry.org |

| HClO₄–SiO₂ / Solvent-free | Highly efficient, reusable catalyst, room temperature. | organic-chemistry.org |

| Water (catalyst-free) | Chemoselective, avoids many side-products. | organic-chemistry.org |

| Glycerol (B35011) (catalyst-free) | Environmentally benign, recyclable solvent, rapid reaction. | rsc.orgrsc.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Acts as both solvent and catalyst, recyclable. | researchgate.netorganic-chemistry.org |

Approaches for N-Methylation of the Amine Moiety

N-methylation is a key step that can be performed either before or after the introduction of the Boc protecting group. This modification is known to enhance the pharmacokinetic properties of peptide-based drug structures, such as increasing lipophilicity and aqueous solubility. nih.govrsc.org

A widely cited method for the N-methylation of Boc-protected amino acids involves the use of a strong base, such as sodium hydride (NaH), and a methylating agent like methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikidot.comresearchgate.netnih.gov In this procedure, the Boc-protected amine is deprotonated by NaH, forming an anion that then reacts with methyl iodide. wikidot.com A key aspect of this reaction's selectivity, when a free carboxylic acid is present, is the formation of a sodium carboxylate salt, which is less nucleophilic than the deprotonated Boc-amine. researchgate.netnih.govbzchemicals.com This allows for the selective methylation of the nitrogen atom. researchgate.netnih.gov

An alternative pathway to the N-methylated core involves the reductive alkylation of 3-aminobenzoic acid with formaldehyde (B43269) in the presence of a catalyst and hydrogen gas. google.comepo.org This directly produces 3-(N,N-dimethylamino)benzoic acid, which is not the direct precursor for the title compound but illustrates a fundamental method for N-alkylation on the benzoic acid scaffold. google.comepo.org

Table 2: Comparison of N-Methylation Strategies

| Method | Substrate | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Direct Alkylation | N-Boc-aminobenzoic acid | Sodium Hydride (NaH), Methyl Iodide (MeI) | Selective N-methylation in the presence of a free carboxyl group. | wikidot.comresearchgate.netnih.gov |

| Reductive Alkylation | 3-Aminobenzoic acid | Formaldehyde, H₂, Transition Metal Catalyst | Forms N,N-dimethylated product; can be done in one pot from the corresponding nitro compound. | google.comepo.org |

| Biocatalysis | Sugars, Methylamine | Recombinant Corynebacterium glutamicum | One-step fermentative process for N-methylated amino acids. | nih.gov |

For the synthesis of this compound, the starting material, 3-aminobenzoic acid, is achiral. Therefore, the N-methylation step does not introduce a chiral center. However, in the synthesis of related structures, particularly N-methylated alpha-amino acids used in peptide chemistry, stereochemistry is of paramount importance. publish.csiro.aunih.gov

When an N-Boc protected chiral amino acid is N-methylated, it is crucial to ensure that the process does not cause racemization at the alpha-carbon. The sodium hydride and methyl iodide method is generally considered to be effective without compromising the stereochemical integrity of the adjacent chiral center. wikidot.com The determination of the absolute configuration of N-methylated amino acids can be complex. Methods have been developed using NMR spectroscopy after derivatization with a chiral agent, such as methyl (S)-(+)-mandelate, to form diastereoisomers that can be distinguished spectroscopically. publish.csiro.au

Construction and Functionalization of the Benzoic Acid Core

The benzoic acid moiety is a common structural motif in drug molecules and serves as a versatile scaffold for chemical modification. nih.govnih.gov The synthesis of the target compound typically starts with a pre-existing benzoic acid derivative.

The starting material, 3-aminobenzoic acid, can be prepared via the catalytic hydrogenation of 3-nitrobenzoic acid. google.comepo.org This reduction is a standard industrial process. The benzoic acid core itself allows for further functionalization. Recent advances in synthetic chemistry have enabled late-stage C-H functionalization of benzoic acids. For example, iridium-catalyzed ortho-directed amination or methylation can introduce new substituents onto the aromatic ring, providing access to a diverse range of analogues. nih.gov This highlights the potential to use this compound as a scaffold for creating more complex molecules by modifying the aromatic core. nih.govnih.gov

Precursor Synthesis via Substituted Benzoic Acids

The journey to this compound often commences with appropriately substituted benzoic acids. A common precursor is 3-aminobenzoic acid, which can be synthesized from 3-nitrobenzoic acid through catalytic hydrogenation. google.comepo.org This reduction of the nitro group to an amine is a crucial step, setting the stage for subsequent N-alkylation and protection.

Another approach involves the use of 3-(N,N-dimethylamino)benzoic acid as a precursor. google.comepo.org This compound can be prepared by the reductive methylation of 3-aminobenzoic acid using formaldehyde in the presence of a transition metal catalyst and hydrogen gas. google.comepo.org The in situ formation of 3-aminobenzoic acid from 3-nitrobenzoic acid followed by reductive methylation presents an efficient route to this precursor. google.comepo.org

Regioselective Introduction of Amino and Carboxylic Acid Functionalities

Achieving the desired 1,3-substitution pattern of the amino and carboxylic acid groups on the benzene (B151609) ring is critical. The regioselectivity is often dictated by the directing effects of the substituents already present on the ring. For instance, starting with a meta-directing group like a nitro group allows for the introduction of a carboxylic acid or its precursor at the meta position.

In cases where the desired substitution pattern is not readily accessible, more complex strategies involving regioselective C-H activation or functional group interconversions may be employed. The development of novel synthetic routes for compounds like 3-amino-5-halo-2-iodobenzoates showcases the intricate steps required to control the placement of functional groups on a benzene ring, starting from commercially available 2-aminobenzoates. researchgate.net

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound from its precursors typically involves a multi-step sequence. These pathways can be categorized as either linear or convergent.

A linear synthesis approach would involve the sequential modification of a starting material, such as 3-nitrobenzoic acid. This would entail reduction of the nitro group, followed by N-methylation, and finally, protection of the secondary amine with a Boc group.

A convergent synthesis , on the other hand, would involve the preparation of key fragments separately, which are then combined in a later step. For example, a pre-formed N-Boc-N-methylamine fragment could potentially be coupled to a benzoic acid derivative. The development of synthetic routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde, a related structure, has explored both linear and convergent strategies, demonstrating the versatility of these approaches. researchgate.netkorea.ac.kr

The efficiency of the synthesis of this compound heavily relies on the optimization of each reaction step. The Boc protection of the secondary amine is a critical transformation.

The introduction of the tert-butoxycarbonyl (Boc) group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk The choice of base and solvent can significantly impact the yield and selectivity of this reaction. numberanalytics.com Common bases include triethylamine, pyridine, and 4-dimethylaminopyridine (B28879) (DMAP), while solvents like dichloromethane (B109758), tetrahydrofuran, and even aqueous mixtures can be employed. numberanalytics.comfishersci.co.ukwordpress.com Factors such as the basicity of the amine and steric hindrance can influence the reaction's efficiency. numberanalytics.com For challenging substrates, the use of catalysts like DMAP can be beneficial. numberanalytics.com

The following table summarizes various conditions reported for the N-Boc protection of amines:

| Catalyst/Base | Solvent | Temperature | Key Features | Reference |

| Lithium hydroxide | Solvent-free | Room Temperature | Green, efficient, and chemoselective. | researchgate.net |

| Triethylamine | Water/Methanol | 55°C | High yields, suitable for aminoglycosides. | wordpress.com |

| DMAP | Dichloromethane | Not specified | Effective for challenging substrates. | numberanalytics.com |

| Iodine | Solvent-free | Ambient Temperature | Catalytic, practical for various amines. | organic-chemistry.org |

| HClO₄–SiO₂ | Solvent-free | Room Temperature | Reusable catalyst, chemoselective. | organic-chemistry.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Enantioselective Synthesis and Chiral Resolution of Related Compounds

While this compound itself is achiral, the methodologies for synthesizing Boc-protected amino acids are often extended to chiral molecules, which are of significant interest in pharmaceutical development.

The synthesis of enantiomerically pure Boc-protected amino benzoic acids can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished through various methods, including:

Catalytic enantioselective reactions: The use of chiral catalysts can direct a reaction to produce predominantly one enantiomer. For example, the catalytic, enantioselective ring-opening of meso-epoxides has been used to synthesize Boc-protected 1,2-amino alcohols in good yields and enantioselectivities. arkat-usa.orgresearchgate.net Similarly, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides a route to enantioenriched β-amino acid derivatives. nih.gov

Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

Classical Chemical Resolution: This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization, due to their different physical properties. bocsci.com

Chromatographic Resolution: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs have proven effective for the chiral separation of N-blocked amino acids, including those protected with a Boc group. sigmaaldrich.com

The development of these methods is crucial for accessing optically pure building blocks for the synthesis of complex, biologically active molecules.

Chiral Auxiliary and Asymmetric Catalysis in Synthesis

The asymmetric synthesis of N-methylated amino acids and their derivatives, particularly those with aromatic backbones, presents a unique set of challenges. The proximity of the stereocenter to an aromatic ring and the presence of the N-methyl group can influence the effectiveness of stereocontrol. Chiral auxiliaries and asymmetric catalysis offer two powerful and distinct approaches to address these challenges, enabling the preparation of enantiomerically enriched products.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy for diastereoselective synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy for the synthesis of non-natural α-amino acids involves the stereoselective alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. nih.gov For instance, pseudoephedrine can serve as a chiral auxiliary, where its corresponding glycine Schiff base can be deprotonated and then alkylated with high diastereoselectivity. nih.gov While this method is typically applied to the synthesis of α-amino acids, the principles can be adapted for other amino acid structures.

In the context of this compound, a hypothetical approach could involve a chiral auxiliary that directs the N-methylation of a 3-(N-Boc-amino)benzoic acid precursor. However, a more common application of chiral auxiliaries is in the construction of the amino acid backbone itself. For example, methods for the stereoselective synthesis of non-natural alpha-amino acids with aromatic side chains have been developed using chiral auxiliaries derived from readily available chiral pool materials like methionine. nih.gov

Asymmetric Catalysis

Asymmetric catalysis has emerged as a highly efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies in asymmetric catalysis relevant to the synthesis of N-methylated aromatic amino acids include asymmetric hydrogenation and catalytic N-H insertion reactions.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.gov This method often involves the reduction of a prochiral imine or enamine using a chiral metal complex, typically with rhodium or iridium, ligated by a chiral phosphine (B1218219) ligand. For the synthesis of a molecule like this compound, a precursor imine could be formed from 3-formylbenzoic acid and methylamine, followed by asymmetric hydrogenation to establish the chiral C-N bond. Subsequent Boc protection would yield the target compound. The success of this approach is highly dependent on the design of the chiral ligand to achieve high enantioselectivity. nih.gov

Another promising strategy is the enantioselective N-H insertion reaction. researchgate.net This method involves the reaction of a diazo compound with an amine, catalyzed by a chiral metal complex, often based on rhodium or copper, in conjunction with a chiral ligand. This approach could be envisioned for the direct N-methylation of a 3-(N-Boc-amino)benzoic acid derivative using a methyl diazo species, although controlling the enantioselectivity of N-H insertion into an existing amine can be challenging. More commonly, this method is used to construct the C-N bond itself. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, also offers viable pathways. Chiral phosphoric acids or N-methyl amino acid-derived formamides have been employed as organocatalysts for the asymmetric reduction of ketimines, providing access to chiral amines with high enantioselectivity. researchgate.net This metal-free approach could be applied to the reduction of an imine precursor to an enantiomerically enriched 3-(methylamino)benzoic acid derivative. researchgate.net

Furthermore, chiral phase-transfer catalysis has been successfully used for the enantioselective alkylation of glycine Schiff bases to produce α,α-dialkyl-α-amino acids. organic-chemistry.org This methodology, employing C2-symmetric chiral quaternary ammonium (B1175870) salts, demonstrates the potential for creating stereocenters adjacent to an amino acid backbone through catalytic means. organic-chemistry.org

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, enabling the formation of amides, esters, and anhydrides.

Amide Bond Formation and Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net this compound can be readily coupled with primary and secondary amines to form the corresponding amides. This transformation is typically achieved by activating the carboxylic acid, which can then be attacked by an amine nucleophile.

Commonly used coupling reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.com Other modern coupling reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have also proven effective for the amidation of N-Boc protected amino acids. lookchemmall.com The reaction of N-Boc-protected amines with isocyanates, generated in situ, also provides a facile route to amides. organic-chemistry.orgnih.gov

In the context of peptide synthesis, this compound can serve as a non-natural amino acid analogue. The Boc-protected amino group prevents unwanted self-polymerization, while the carboxylic acid is activated for coupling with the N-terminus of a peptide chain or an amino acid ester. peptide.com The resulting amide bond is a key feature of peptides and proteins. youtube.com

Table 1: Examples of Amide Bond Formation and Peptide Coupling Reagents

| Coupling Reagent/Method | Description |

|---|---|

| DCC/HOBt | A classic and widely used combination for activating carboxylic acids for amide bond formation. peptide.com |

| EDCI/HOBt | A water-soluble carbodiimide (B86325) that facilitates easier workup. researchgate.net |

| PyBroP | A phosphonium-based reagent particularly effective for coupling N-methylated amino acids. peptide.com |

| TSTU | Used for forming active esters which then react with amines. |

| In situ generated isocyanates | Reaction with Grignard reagents or other nucleophiles to form amides. organic-chemistry.orgnih.gov |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | An efficient coupling agent for the amidation of N-Boc-amino acids. lookchemmall.com |

Esterification and Anhydride Formation

The carboxylic acid moiety can also be converted into esters and anhydrides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using activating agents similar to those in amide bond formation, followed by the addition of an alcohol.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by a strong dehydrating agent like a carbodiimide or by heating. google.com Symmetrical anhydrides can react with nucleophiles like alcohols or amines to form esters or amides, respectively. libretexts.org However, one equivalent of the carboxylic acid is lost as a leaving group in these reactions. libretexts.org

Reactivity and Cleavage of the Boc-Protected N-Methylamino Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.netuni-muenchen.de

Selective Deprotection Strategies under Acidic Conditions

The Boc group is readily cleaved from the N-methylamino group of this compound using strong acids. researchgate.netmdpi.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective method for this deprotection. Other acidic conditions, such as hydrochloric acid (HCl) in an organic solvent or aqueous phosphoric acid, can also be employed. mdpi.comorganic-chemistry.org

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. This process regenerates the secondary amine. youtube.com The selectivity of Boc deprotection is a key advantage, as it can often be removed without affecting other acid-sensitive functional groups by carefully choosing the reaction conditions. organic-chemistry.orgnih.gov Recent developments have also explored the use of deep eutectic solvents as both the reaction medium and catalyst for a more sustainable deprotection process. mdpi.com Thermal deprotection in continuous flow, without the need for an acid catalyst, has also been demonstrated as a selective method. nih.gov

Table 2: Common Reagents for Boc Deprotection

| Reagent | Conditions |

|---|---|

| Trifluoroacetic acid (TFA) | Typically in dichloromethane (DCM) at room temperature. |

| Hydrochloric acid (HCl) | In solvents like dioxane or methanol. mdpi.com |

| Phosphoric acid (H₃PO₄) | An environmentally benign option. mdpi.comorganic-chemistry.org |

| Cerium(III) chloride | A Lewis acid catalyst for selective deprotection. organic-chemistry.org |

| Thermal (Continuous Flow) | No acid catalyst required, offering selectivity based on temperature. nih.gov |

Subsequent Functionalization of the De-protected Secondary Amine

Once the Boc group is removed, the resulting secondary amine, 3-(methylamino)benzoic acid, is available for a variety of functionalization reactions. This secondary amine is nucleophilic and can react with electrophiles.

Common transformations include:

Alkylation: Reaction with alkyl halides to introduce a new alkyl group on the nitrogen atom.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. syr.edu

Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions.

This subsequent functionalization allows for the introduction of diverse substituents, further expanding the molecular complexity and utility of the original scaffold.

Aromatic Ring Functionalization and Chemical Modifications

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the carboxylic acid and the N-Boc-N-methylamino group—will influence the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group, while the N-Boc-N-methylamino group is an activating, ortho-, para-directing group. The interplay of these electronic effects will determine the regioselectivity of substitution reactions.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the aromatic ring, provided a suitable leaving group (e.g., a halide) is present on the ring. nih.govrsc.org The functionalization of the aromatic ring opens up another avenue for creating a diverse library of compounds based on the this compound scaffold.

Electrophilic and Nucleophilic Aromatic Substitutions

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The regiochemical outcome of such substitutions is governed by the directing effects of the existing substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. scribd.com Conversely, the N-Boc-N-methylamino group is an activating group, donating electron density to the ring through resonance, and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Given the substitution pattern of this compound, the positions ortho to the N-Boc-N-methylamino group are at C2 and C4, and the para position is at C6. The positions meta to the carboxylic acid are at C1 (occupied) and C5. Therefore, a competitive scenario exists for electrophilic substitution. The position at C5 is meta to the carboxylic acid, while positions C2, C4, and C6 are ortho/para to the activating amino group. The ultimate regioselectivity would depend on the nature of the electrophile and the specific reaction conditions employed.

Nucleophilic aromatic substitution (NAS) on the unmodified benzene ring of this compound is generally not favored. NAS reactions typically require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups, and which also possesses a good leaving group. core.ac.uk The reaction proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer complex. core.ac.uk For efficient stabilization of this intermediate, the electron-withdrawing groups must be positioned ortho or para to the leaving group. core.ac.uk The parent molecule does not meet these criteria. However, derivatives of this compound, for instance, those containing a halide at a position activated by a nitro group, could potentially undergo NAS.

Directed C-H Activation and Late-Stage Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic pathways. snnu.edu.cn Benzoic acids are excellent substrates for these reactions, as the carboxyl group can act as an effective directing group for ortho-C-H functionalization. nih.gov This strategy allows for the selective introduction of various functional groups at the position adjacent to the carboxylic acid.

In the context of this compound, the carboxylic acid group could direct functionalization to the C2 position. Furthermore, recent advancements have enabled the functionalization of C-H bonds at positions meta to a directing group, often through the use of specialized templates that create a large macrocyclic pre-transition state. nih.gov For instance, a conformationally flexible template has been used for the meta-olefination of various benzoic acid derivatives. nih.gov Notably, studies have shown that an N-methylated amide within the template structure can enhance meta-selectivity, suggesting that the N-methyl group on the subject compound could play a significant role in such transformations. nih.gov

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a highly valuable strategy in drug discovery. nih.gov The principles of directed C-H activation are frequently applied in this context. nih.gov Given the presence of the carboxylic acid directing group, this compound and its more complex derivatives are potential candidates for late-stage C-H functionalization, allowing for the rapid generation of analogues with modified properties. For example, palladium-catalyzed methods have been developed for the ortho-selective amination of drug-like benzoic acids. nih.gov

Complex Molecular Architectures Derived from this compound

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of complex molecules, including constrained cyclic systems and diverse molecular scaffolds.

Cyclization Reactions for Constrained Systems

Macrocycles and other constrained cyclic systems are of great interest in medicinal chemistry due to their unique conformational properties which can lead to high binding affinity and selectivity for biological targets. nih.gov The subject compound possesses two key functional groups for cyclization: the carboxylic acid and the protected secondary amine.

After deprotection of the Boc group to reveal the N-methylamino moiety, intermolecular amide bond formation between two molecules can lead to the formation of a dimeric macrocycle. This strategy has been demonstrated with the related 4-methylaminobenzoic acid, which undergoes condensation to form cyclic aramides. researchgate.netecnu.edu.cn The size of the resulting macrocycle can be influenced by the reaction conditions. ecnu.edu.cn Similarly, intramolecular cyclization strategies can be employed. For example, after coupling a peptide sequence to the carboxylic acid of this compound, the terminal amino group of the peptide could cyclize onto an activated form of the aromatic amine (after deprotection), or vice-versa, to create complex peptide macrocycles. The related compound, 3-(Fmoc-amino)-4-(methylamino)benzoic acid, has been used as a linker to achieve the on-resin cyclization of peptides, highlighting the utility of this scaffold in generating constrained systems. nih.gov Acid-catalyzed intramolecular cyclization is a challenging but powerful method for creating complex ring systems from suitable precursors. nih.gov

Table 1: Examples of Cyclization Precursors and Resulting Systems

| Precursor Building Block | Reaction Type | Resulting Molecular Architecture | Potential Application |

|---|---|---|---|

| 3-(N-methylamino)benzoic acid (deprotected form) | Intermolecular amide condensation | Cyclic aramide macrocycles | Host-guest chemistry, materials science |

| Peptide-conjugated this compound | Intramolecular peptide cyclization | Constrained peptidomimetics | Therapeutics, drug discovery |

| 3-(N-Boc-N-methylamino)benzoyl derivative with a tethered nucleophile | Intramolecular nucleophilic attack | Fused heterocyclic systems | Pharmaceutical scaffolds |

Scaffold Diversification through Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgrsc.org While this compound itself is not directly suitable for many coupling reactions, it can be easily converted into derivatives that are.

The most common approach involves the introduction of a halide (e.g., bromine or iodine) onto the aromatic ring, which can then participate in a wide array of coupling reactions. For example, a halogenated derivative could undergo:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. wikipedia.org The versatility of this reaction is demonstrated by the successful use of 3-(N-Boc-N-methylamino)-2-chloropyridine-5-boronic acid in Suzuki couplings.

Heck Coupling: Reaction with an alkene to form a new substituted alkene. rsc.org The Boc protecting group is generally stable under many Heck reaction conditions. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne. nih.gov This reaction is widely used to install linear alkyne functionalities into aromatic scaffolds. unive.itleyan.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating a diarylamine or arylamine derivative.

Alternatively, the carboxylic acid group can be used as a handle for diversification. It can be readily converted to an amide via coupling with a diverse range of amines. This amide bond formation is one of the most robust and widely used reactions in medicinal chemistry for scaffold elaboration. More advanced methods even allow for the use of carboxylic acid derivatives, such as anhydrides or activated amides, in cross-coupling reactions to form ketones. scribd.com

Role As a Versatile Synthetic Building Block and Intermediate in Advanced Chemical Research

Applications in Peptide and Peptidomimetic Chemistry

The field of peptide science leverages specialized amino acid derivatives to create novel therapeutic agents and biological probes. 3-(N-Boc-N-methylamino)benzoic acid serves as a unique building block in this arena, enabling the synthesis of peptides and peptide-like molecules with enhanced properties.

In peptide synthesis, the primary structure is assembled by sequentially coupling amino acids. this compound can be used as a non-proteinogenic amino acid—a building block not found among the 20 common genetically coded amino acids. Its incorporation into a peptide chain follows standard synthetic protocols, such as solid-phase peptide synthesis (SPPS).

The general procedure involves:

Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., DCC, HBTU).

Coupling: The activated acid is then reacted with the free N-terminal amine of a growing peptide chain anchored to a solid support.

Deprotection: After the peptide sequence is fully assembled, the Boc protecting group on the nitrogen atom can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the N-methylamino group for further functionalization if desired.

The N-methylation of the amino group is a particularly important feature. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids is a well-established method for creating these valuable derivatives for peptide chemistry. researchgate.net The presence of the methyl group on the amide backbone can significantly alter the biological and physical properties of the resulting peptide, such as increasing its resistance to enzymatic degradation and improving its cell permeability. A related compound, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been successfully employed as a linker to facilitate the on-resin cyclization of peptides, highlighting the utility of this structural motif in advanced peptide synthesis. researchgate.net

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. A key strategy in their design is to introduce conformational constraints to lock the molecule into its biologically active shape. This compound is an excellent building block for this purpose due to two main structural features: the N-methyl group and the rigid phenyl ring.

Aromatic Scaffold: The benzene (B151609) ring is a planar and rigid structure. When incorporated into a peptide chain, it acts as a stiff scaffold, forcing the attached peptide segments into a well-defined spatial arrangement. This is a common strategy for mimicking secondary structures like β-turns.

The combination of these features makes the compound a powerful tool for creating highly organized molecular architectures. Syntheses of enantiomerically pure benzazepinones and other related structures have been reported as effective dipeptide mimetics, demonstrating the utility of aromatic scaffolds in constraining peptide structures.

| Property | Standard Peptide Bond (-CO-NH-) | N-Methylated Peptide Bond (-CO-N(CH₃)-) |

|---|---|---|

| Rotational Freedom | High | Restricted |

| Hydrogen Bond Donor | Yes (N-H) | No |

| Susceptibility to Proteolysis | Higher | Lower |

| Conformational Flexibility | Flexible | Constrained |

Utility in the Construction of Diverse Molecular Scaffolds

Beyond peptide chemistry, this compound serves as a versatile starting material for constructing a variety of molecular frameworks, including heterocyclic systems and other complex organic molecules.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. The functional groups of this compound can be used to build such rings. After removal of the Boc group, the secondary amine and the carboxylic acid can participate in intramolecular or intermolecular cyclization reactions.

For example:

Benzoxazinones: Reaction with phosgene (B1210022) or a similar carbonyl source can lead to the formation of a six-membered benzoxazinone (B8607429) ring.

Benzodiazepines: Condensation with an α-amino acid derivative can form a seven-membered 1,5-benzodiazepine ring, a privileged scaffold in drug discovery.

The synthesis of novel heterocyclic amino acids, such as pyrazoles from N-Boc-protected piperidine (B6355638) carboxylic acids, demonstrates the principle of using protected amino acids as foundational building blocks for complex heterocyclic systems. nih.gov This established methodology supports the potential of this compound to serve as a core structure for generating diverse libraries of heterocyclic compounds. nih.gov

| Reactant | Resulting Heterocycle | Ring Size |

|---|---|---|

| Phosgene Equivalent | Benzoxazinone | 6-membered |

| α-Amino Acid | Benzodiazepine | 7-membered |

| 2-Haloethanamine | Benzodiazepinone | 7-membered |

In multi-step total synthesis, complex target molecules are built from simpler, well-defined intermediates. This compound is an ideal intermediate because its two functional groups can be addressed in separate, sequential steps. The carboxylic acid can be modified first (e.g., converted to an amide, ester, or ketone), while the Boc-protected amine remains inert. In a later step, the Boc group can be removed to allow for reactions at the nitrogen atom.

This strategic utility is exemplified by the synthesis of the closely related compound 4-(N-Boc-N-methylaminomethyl)benzaldehyde, which has been identified as a versatile and important starting material in pharmaceutical synthesis. researchgate.netkorea.ac.kr Similarly, 3-(N,N-dimethylamino)benzoic acid, a related structure, is a key intermediate in the preparation of dyestuffs. google.com The biosynthesis of complex natural products like mitomycin C proceeds through 3-amino-5-hydroxybenzoic acid, a molecule that shares the core aminobenzoic acid scaffold, further underscoring the importance of this class of compounds as foundational intermediates. beilstein-journals.org

Directing Group and Template Applications in Synthesis

The functional groups on this compound can also be used to control the regioselectivity of reactions on the aromatic ring. The carboxylic acid moiety is a particularly effective directing group for C-H activation reactions. It has been shown that iridium-catalyzed C-H amination can selectively functionalize the ortho position (the carbon atom adjacent to the carboxylate group) of benzoic acids. nih.gov

This capability allows chemists to use the existing carboxylic acid to install a new functional group at a specific location on the aromatic ring, a process known as late-stage functionalization. nih.gov For this compound, this would enable the introduction of substituents at the C2 or C6 positions. This transforms the simple building block into a more complex, multi-functionalized scaffold, opening up new avenues for designing molecules with precise three-dimensional structures and tailored chemical properties.

Role in Directing Regioselective Functionalization

The substitution pattern of this compound provides a compelling platform for studying and exploiting the principles of regioselectivity in aromatic chemistry. The two functional groups on the benzene ring, the N-Boc-N-methylamino group and the carboxylic acid, exert opposing directing effects in classical electrophilic aromatic substitution reactions. The N-Boc-N-methylamino group is an ortho-, para-director, while the carboxylic acid is a meta-director. This inherent electronic conflict necessitates carefully chosen reaction conditions to achieve functionalization at a desired position.

More advanced synthetic strategies, however, can leverage one of the functional groups to override these classical effects and achieve high regioselectivity. A prominent example is the use of the carboxylic acid as a directing group in transition metal-catalyzed C-H activation. nih.gov This approach enables the functionalization of C-H bonds specifically at the position ortho to the carboxylate. nih.gov This method is complementary to traditional electrophilic substitutions, which would not target this position. nih.gov For instance, iridium-catalyzed C-H amination of benzoic acid derivatives has been shown to proceed with complete regioselectivity for the ortho position, a transformation driven by the formation of a metallocycle intermediate involving the carboxylate. nih.gov This powerful technique allows for the late-stage introduction of functional groups into complex molecules, a valuable tool in medicinal chemistry. nih.gov

Table 1: Directing Effects on the Aromatic Ring

| Functional Group | Position on Ring | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) | Potential for Directed C-H Functionalization |

|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing, deactivating | meta- | Can direct functionalization to the ortho-position via metal catalysis. nih.gov |

| -N(CH₃)Boc | 3 | Electron-donating, activating | ortho-, para- | Can influence reactivity at adjacent positions. |

Influence on Conformational Control in Chemical Reactions

The steric bulk of the tert-butyloxycarbonyl (Boc) protecting group is a defining feature of this compound and plays a significant role in controlling the conformation of the molecule and its reaction intermediates. The large size of the Boc group can restrict the rotation around the C-N bond, influencing the spatial arrangement of the substituents on the aromatic ring. This steric hindrance can be exploited to control the approach of reagents, thereby influencing the stereochemical outcome of reactions.

In processes like peptide synthesis, for which Boc-protected amino acids are foundational, the Boc group prevents the amine from acting as a nucleophile, thus avoiding unwanted side reactions such as oligomerization. peptide.comyoutube.com Beyond simply acting as a protecting group, its size can dictate the preferred conformation of the molecule in solution, which in turn can lead to higher diastereoselectivity in reactions at chiral centers. The N-methylation further restricts conformational freedom compared to a secondary amine. This constrained geometry can be transmitted through the molecule to influence the transition state of a reaction, favoring the formation of one stereoisomer over another. While the compound itself is not chiral, its use as a building block can be instrumental in establishing stereocenters in a larger target molecule through substrate-controlled synthesis.

Table 2: Influence of Structural Components on Molecular Conformation

| Component | Structural Feature | Influence on Chemical Reactions |

|---|---|---|

| Boc Group | Large steric bulk | Restricts bond rotation; blocks one face of the molecule from reagent approach, enhancing stereoselectivity. organic-chemistry.org |

| N-Methyl Group | Adds steric bulk; removes N-H bond | Prevents hydrogen bonding; further restricts C-N bond rotation compared to -NHBoc. |

| Carboxylic Acid | Planar group capable of H-bonding | Can participate in intramolecular hydrogen bonding to stabilize certain conformations; acts as a coordination site for catalysts. |

Contributions to Bioconjugation Methodologies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in diagnostics, therapeutics, and biomedical research. thermofisher.com this compound is well-suited to serve as a versatile linker in this field due to its orthogonal functional groups.

The carboxylic acid is the primary reactive site for conjugation. It can be readily activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com These activated esters react efficiently and specifically with primary amino groups, such as the ε-amine of lysine (B10760008) residues found on the surface of proteins and antibodies, to form stable amide bonds. thermofisher.com This reaction is a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), attaching fluorescent dyes for imaging, or immobilizing proteins onto solid supports.

The N-Boc-N-methylamino group remains stable and unreactive under the conditions required for the carboxylate activation and conjugation. organic-chemistry.org After the initial conjugation event, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a secondary amine. peptide.com This newly exposed amine can then be used for a second, distinct chemical transformation, allowing for the construction of more complex bioconjugates. This "protect-conjugate-deprotect-conjugate" strategy makes the compound a valuable heterobifunctional linker, enabling the precise and controlled assembly of multi-component systems.

Table 3: Application in Bioconjugation

| Reactive Moiety | Activation Method | Target Functional Group (on Biomolecule) | Resulting Covalent Bond |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Conversion to N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry. | Primary amine (-NH₂), e.g., on lysine residues. thermofisher.com | Amide |

| N-Boc-N-methylamino (-N(CH₃)Boc) | Boc group is removed with acid (e.g., TFA) post-conjugation. peptide.com | The revealed secondary amine can be targeted by various electrophiles (e.g., isothiocyanates, activated esters). | Thio-urea, Amide, etc. |

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "3-(N-Boc-N-methylamino)benzoic acid," confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of "this compound" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous assignment of the molecular structure and an assessment of sample purity.

¹H NMR Spectrum Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The four protons on the benzene (B151609) ring, being in different chemical environments, would typically appear as a complex multiplet or as distinct signals in the aromatic region (approximately δ 7.0-8.5 ppm).

N-Methyl Protons: The three protons of the N-methyl group would yield a singlet at approximately δ 3.2-3.4 ppm.

Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protector would produce a sharp, intense singlet in the upfield region, typically around δ 1.4-1.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on solvent and concentration, but it can typically be found far downfield (>10 ppm).

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Expected chemical shifts would include those for the carbonyl carbons of the Boc and carboxylic acid groups (~155 ppm and >170 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons (~120-140 ppm), the N-methyl carbon (~38 ppm), and the methyl carbons of the Boc group (~28 ppm).

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic (-C₆H₄) | 7.0 - 8.5 | Multiplet | 4H |

| N-Methyl (-NCH₃) | 3.2 - 3.4 | Singlet | 3H |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The compound has a molecular formula of C₁₃H₁₇NO₄ and a monoisotopic mass of 251.11575 Da chemicalbook.com.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which can be analyzed in both positive and negative ion modes. In positive ion mode, common adducts such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺ are expected. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed chemicalbook.com. Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the tert-butyl group or the entire Boc group.

Interactive Table: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z | Ion Mode |

| [M+H]⁺ | 252.1230 | Positive |

| [M+Na]⁺ | 274.1050 | Positive |

| [M+K]⁺ | 290.0789 | Positive |

| [M-H]⁻ | 250.1085 | Negative |

Data sourced from predicted values. chemicalbook.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of "this compound." A reversed-phase (RP-HPLC) method is typically employed for this analysis.

A standard RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with an acidic modifier like formic acid or acetic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained. Detection is commonly performed using a UV detector, as the benzene ring possesses a strong chromophore. For related aminobenzoic acid derivatives, typical mobile phases include acetonitrile and water with phosphoric or formic acid msu.eduspectrabase.com. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the Boc-protecting group. Therefore, derivatization is required to convert the non-volatile carboxylic acid into a more volatile ester.

A common derivatization technique is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ester is significantly more volatile and thermally stable, making it suitable for GC analysis. Analysis of the TMS derivative of the similar compound 4-(methylamino)benzoic acid has been performed using a 35% phenyl-65% dimethylpolysiloxane column, demonstrating the feasibility of this approach for structural analogues. This GC-MS method allows for both separation and mass analysis, providing confirmation of the derivative's identity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.